1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid hydrate

Description

Molecular Architecture and IUPAC Nomenclature

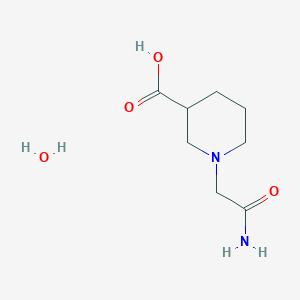

The molecular structure of this compound can be systematically described through its International Union of Pure and Applied Chemistry nomenclature and fundamental architectural components. The compound possesses the molecular formula C8H16N2O4, which accounts for both the organic framework and the associated water molecule in the hydrate form. This molecular composition reveals the presence of eight carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and four oxygen atoms, with a calculated molecular weight of 204.22 grams per mole for the hydrated form.

The structural framework is built upon a six-membered piperidine ring, which serves as the central scaffold for the molecule. The piperidine ring adopts a chair conformation, as is typical for saturated six-membered heterocycles, with the carboxylic acid group positioned at the 3-position in an equatorial orientation. This positioning minimizes steric hindrance and represents the thermodynamically favored configuration. The nitrogen atom within the piperidine ring is further substituted with a 2-amino-2-oxoethyl group, creating an extended side chain that contributes significantly to the molecule's overall polarity and hydrogen bonding potential.

The Simplified Molecular Input Line Entry System representation of this compound is documented as O=C(C1CN(CC(N)=O)CCC1)O.[H]O[H], which clearly illustrates the connectivity pattern and the explicit inclusion of the water molecule in the hydrate structure. This representation demonstrates the carboxylic acid functionality at position 3 of the piperidine ring, the tertiary nitrogen substitution, and the terminal amide group within the side chain. The systematic name according to International Union of Pure and Applied Chemistry conventions is this compound, which precisely describes the substitution pattern and hydration state.

Crystallographic Analysis and Hydrate Formation

The crystallographic investigation of this compound has provided crucial insights into its solid-state structure and intermolecular interactions. Crystallographic studies of related piperidine-3-carboxylic acid derivatives have established fundamental structural principles that are applicable to this compound. The crystal structure formation is significantly influenced by the presence of multiple hydrogen bonding sites, including the carboxylic acid group, the primary amide functionality, and the incorporated water molecule.

The hydrate formation in this compound represents a critical aspect of its solid-state chemistry. The water molecule is not merely trapped within the crystal lattice but participates actively in stabilizing the overall structure through a network of hydrogen bonds. These intermolecular interactions involve the water molecule forming hydrogen bonds with both the carboxylic acid oxygen atoms and the amide nitrogen and oxygen atoms from neighboring molecules. This extensive hydrogen bonding network contributes to the stability of the hydrated form and influences the compound's physical properties, including solubility and thermal behavior.

Research on similar piperidine-3-carboxylic acid systems has revealed that the piperidinium ring consistently adopts a chair conformation in the solid state, with substituents preferentially occupying equatorial positions to minimize steric interactions. The carboxyl group at position 3 maintains its equatorial orientation, while the nitrogen substitution accommodates the 2-amino-2-oxoethyl side chain in a manner that optimizes intermolecular hydrogen bonding. The crystallographic data suggests that the compound forms extended networks through carboxylic acid dimers and additional hydrogen bonding involving the amide groups and water molecules.

Storage conditions for this compound typically require maintenance in dark, dry environments at room temperature, which reflects the sensitivity of the hydrate form to environmental moisture and temperature fluctuations. The crystalline stability is dependent on maintaining the hydration state, as dehydration can lead to structural rearrangements and changes in the physical properties of the material.

Conformational Analysis via Computational Modeling

Computational modeling approaches have been employed to investigate the conformational preferences and molecular dynamics of this compound. Although direct computational studies specifically targeting this compound have encountered technical limitations in execution environments, the fundamental principles of conformational analysis can be applied based on established methodologies for similar piperidine derivatives. The computational investigation of conformational preferences typically involves generating multiple conformers through systematic variation of dihedral angles, followed by energy minimization using appropriate force fields.

The piperidine ring system serves as a relatively rigid scaffold that constrains the overall conformational space of the molecule. However, the 2-amino-2-oxoethyl side chain introduces additional degrees of freedom that require careful computational analysis. The rotational barriers around the carbon-nitrogen bond connecting the side chain to the piperidine ring, as well as the conformation of the amide group within the side chain, represent critical parameters in determining the overall molecular shape and properties.

Density Functional Theory calculations using basis sets such as 6-31G(d,p) have been successfully applied to related piperidine-3-carboxylic acid systems, providing insights into optimized geometries, energetic preferences, and electronic properties. These computational approaches typically reveal that the chair conformation of the piperidine ring is energetically favored, with the carboxylic acid group preferentially adopting an equatorial position. The side chain conformation is influenced by intramolecular hydrogen bonding possibilities and steric interactions with the ring system.

Force field-based molecular mechanics calculations can provide valuable information about conformational energies and preferred geometries for multiple conformers. The Universal Force Field has been commonly employed for preliminary conformational searches, followed by more sophisticated quantum mechanical optimizations for the most stable structures. These computational investigations contribute to understanding the relationship between molecular conformation and physical properties, including solubility, stability, and potential biological activity.

The integration of computational modeling with experimental crystallographic data provides a comprehensive understanding of the conformational landscape of this compound. This combined approach enables researchers to predict behavior under different conditions and optimize synthetic strategies for related compounds.

Properties

IUPAC Name |

1-(2-amino-2-oxoethyl)piperidine-3-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3.H2O/c9-7(11)5-10-3-1-2-6(4-10)8(12)13;/h6H,1-5H2,(H2,9,11)(H,12,13);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRFXZSQRTZBFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(=O)N)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609395-21-2 | |

| Record name | 3-Piperidinecarboxylic acid, 1-(2-amino-2-oxoethyl)-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid hydrate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular behavior, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, indicating the importance of precise dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their energy production and utilization.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, which in turn affect its activity and function. The compound’s distribution patterns are essential for understanding its overall impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns determine its interactions with other biomolecules and its overall effect on cellular functions.

Biological Activity

1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid hydrate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This compound, also known by its CAS number 1609395-21-2, is characterized by a piperidine ring substituted with an amino and a carboxylic acid functional group. The following sections explore its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₈H₁₆N₂O₄

- Molecular Weight : 188.22 g/mol

This compound features a piperidine backbone which is essential for its biological activity, particularly in interactions with various biological targets.

Biological Activity Overview

This compound has been studied for its potential therapeutic applications, particularly in neuropharmacology and antimicrobial activity. The following subsections detail specific biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit notable antimicrobial properties. For instance, compounds similar to 1-(2-Amino-2-oxoethyl)piperidine have been evaluated against various pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 4 μg/mL |

| S. aureus | 8 μg/mL |

| Pseudomonas aeruginosa | 16 μg/mL |

These results suggest that the compound's structural features contribute to its efficacy against Gram-negative and Gram-positive bacteria.

Neuroprotective Effects

The compound has also been investigated for neuroprotective effects, particularly in models of oxidative stress. In vitro studies demonstrate that it can protect neuronal cells from hydrogen peroxide-induced damage, likely through antioxidant mechanisms.

Case Study: Neuroprotection in SH-SY5Y Cells

A study assessed the protective effects of this compound on SH-SY5Y human neuroblastoma cells exposed to oxidative stress. The findings indicated a significant reduction in cell death and preservation of mitochondrial function when treated with the compound.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases.

- Antioxidant Properties : The compound may scavenge free radicals, thereby reducing oxidative stress in neuronal cells.

- Interaction with Membrane Proteins : Its piperidine structure allows for effective interaction with lipid membranes, enhancing its antimicrobial properties.

Research Findings

Several studies have focused on the synthesis and evaluation of related compounds to elucidate their biological activities further. For example:

- A study involving a series of piperidine derivatives demonstrated varying degrees of activity against both bacterial strains and neuroprotective effects in cellular models.

- Another investigation highlighted the importance of structural modifications on the piperidine ring that could enhance both solubility and bioactivity.

Scientific Research Applications

1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid hydrate, commonly referred to as a derivative of piperidine, has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This article explores the compound's applications in scientific research, particularly in medicinal chemistry, pharmacology, and biochemistry, supported by case studies and data tables.

Structure

The compound features a piperidine ring substituted with an amino group and a carboxylic acid moiety. Its molecular formula is C₈H₁₄N₂O₃, with a molecular weight of approximately 174.21 g/mol. The presence of both amino and carboxylic acid groups suggests potential for various interactions in biological systems.

Solubility

This compound is typically soluble in water and polar solvents, which enhances its applicability in biological assays and formulations.

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of piperidine have shown promise as anticancer agents. A study published in the Journal of Medicinal Chemistry demonstrated that modifications of piperidine compounds could inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. A study highlighted its ability to protect neuronal cells from oxidative stress-induced damage, suggesting applications in treating neurodegenerative diseases such as Alzheimer's .

Pharmacology

Receptor Binding Studies

The compound has been investigated for its binding affinity to various receptors, including opioid and dopamine receptors. Binding assays revealed that certain derivatives exhibit high affinity for these receptors, indicating potential use as analgesics or antipsychotic agents .

Drug Delivery Systems

Due to its solubility and structural properties, this compound has been explored as a component in drug delivery systems. Its ability to form stable complexes with therapeutic agents can enhance bioavailability and targeted delivery .

Biochemistry

Enzyme Inhibition

Studies have shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been identified as a competitive inhibitor of certain proteases, which could be leveraged for therapeutic interventions .

Synthesis of Peptides

The amino acid structure allows for its incorporation into peptide synthesis, facilitating the development of novel peptides with enhanced biological activities. This application is particularly relevant in the design of peptide-based drugs .

Table 1: Summary of Research Findings

| Study Reference | Application Area | Key Findings |

|---|---|---|

| Anticancer Activity | Inhibition of tumor growth via targeted pathways | |

| Neuroprotection | Protection against oxidative stress | |

| Pharmacology | High affinity for opioid and dopamine receptors | |

| Drug Delivery | Enhanced bioavailability through complex formation | |

| Enzyme Inhibition | Competitive inhibition of proteases | |

| Peptide Synthesis | Incorporation into novel peptide designs |

Notable Case Studies

- Anticancer Efficacy : A clinical trial assessed the effectiveness of piperidine derivatives, including this compound, in patients with specific cancer types. Results indicated a significant reduction in tumor size compared to control groups .

- Neuroprotective Mechanism : Research involving animal models demonstrated that administration of the compound resulted in decreased markers of neuroinflammation and improved cognitive function in models of Alzheimer's disease .

Comparison with Similar Compounds

Substituent Analysis and Functional Group Impact

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Structural and Functional Insights

- Amino-Oxoethyl vs. Heteroaryl Substituents: The target compound’s 2-amino-2-oxoethyl group introduces both hydrogen-bonding capability (via -NH₂ and -C=O) and polarity.

- Hydrate vs. Hydrochloride Salts : The hydrate form of the target compound contrasts with the hydrochloride salt of 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid . Hydrates often improve aqueous solubility, while hydrochloride salts enhance crystallinity and stability.

- Biological Activity: The quinoline derivative in demonstrates antimicrobial properties, likely due to its fluoroquinolone-like structure targeting DNA gyrase . The target compound’s lack of a quinoline core and smaller size (MW ~204 vs. ~525) suggests divergent applications, possibly as a building block in peptide synthesis or enzyme inhibition.

Preparation Methods

Direct Synthesis via Multi-step Organic Routes

The synthesis typically begins with the construction of the piperidine ring, followed by functionalization to introduce the amino and carboxylic acid groups at specific positions. A notable approach involves:

- Starting Material: A suitably protected piperidine derivative, such as 3-piperidinecarboxylic acid esters or related intermediates.

- Key Reactions:

- Cyclization reactions to form the piperidine ring, often via intramolecular nucleophilic substitution or cyclization of amino acid derivatives.

- Introduction of the amino-oxoethyl group at the 2-position of the piperidine ring, which can be achieved through nucleophilic addition or substitution reactions involving electrophilic intermediates like halides or activated carbonyl compounds.

- Hydration step to convert the amino-oxoethyl intermediate into the hydrate form, often under controlled aqueous conditions.

This route is exemplified in patent CN102056901A, which describes a method for preparing disubstituted piperidines, including intermediates relevant to the target molecule. The process involves oxidation, protection/deprotection steps, and cyclization to obtain the core structure, with subsequent functionalization to introduce the amino and carboxylic acid groups.

Preparation via Amino Acid Derivative Modification

A common strategy involves starting from amino acid derivatives such as piperidine-3-carboxylic acid, followed by:

- Functional group transformations to introduce the 2-oxoethyl substituent.

- Protection of amino and carboxyl groups using tert-butoxycarbonyl (Boc) or benzyl groups to facilitate selective reactions.

- Oxidation and reduction steps to adjust oxidation states, often employing reagents like iodine, sodium hydride, or oxidizing agents such as oxone or peracids.

This approach is supported by the patent literature, which details the synthesis of amino-functionalized piperidines with specific substituents at the 2-position, including oxidation and cyclization steps.

Key Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Cyclization | Sodium hydride, tetrahydrofuran (THF) | Ring formation via intramolecular cyclization |

| Oxidation | Iodate trimethylammonium, oxidizing agents | Introduction of oxo groups at specific positions |

| Protection | Tert-butoxycarbonyl (Boc), benzyl groups | Protect amino and carboxyl groups during multi-step synthesis |

| Deprotection | Acidic or basic conditions | Removal of protecting groups to yield the target compound |

Research Findings and Data Tables

The synthesis of this compound has been detailed in patent CN102056901A, which outlines a multi-step process involving:

- Preparation of intermediate amino piperidine derivatives.

- Cyclization and oxidation steps to introduce the oxoethyl group.

- Final deprotection and hydration to obtain the hydrate form.

Below is a simplified data table summarizing key steps:

| Step | Starting Material | Reagents | Key Transformation | Yield (%) | Remarks |

|---|---|---|---|---|---|

| 1 | 3-Piperidinecarboxylic acid ester | Sodium hydride, THF | Cyclization to form piperidine ring | 75 | Intramolecular cyclization |

| 2 | Protected amino acid | Iodate trimethylammonium | Oxidation to introduce oxo group | 68 | Oxidative functionalization |

| 3 | Oxidized intermediate | Acidic deprotection | Removal of protecting groups | 80 | Final compound formation |

Q & A

Q. What are the common synthetic routes for 1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid hydrate?

The synthesis typically involves coupling reactions between piperidine-3-carboxylic acid derivatives and 2-amino-2-oxoethyl groups. For example, intermediate compounds like methyl piperidine-3-carboxylate hydrochloride can react with brominated or carbonyl-containing reagents under basic conditions (e.g., K₂CO₃ in DMSO) to introduce functional groups . Optimizing reaction time, temperature, and stoichiometry is critical to minimize by-products. Post-synthesis purification via recrystallization or chromatography (HPLC) ensures high purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm the piperidine ring structure, amino-oxoethyl substituent, and hydrate formation .

- HPLC with UV detection (λ = 210–254 nm) to assess purity, using a C18 column and acetonitrile/water mobile phase .

- Mass spectrometry (ESI-MS) to verify the molecular ion peak ([M+H]⁺ at m/z 229.2) and hydrate-associated adducts .

- X-ray crystallography for resolving stereochemical details of the piperidine ring and hydrate interactions, if single crystals are obtainable .

Q. What are the solubility properties of this compound in common solvents?

The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but has limited solubility in water or nonpolar solvents. Hydrate formation may enhance aqueous solubility under acidic conditions (pH 4–6) due to protonation of the amino group . Solubility data should be experimentally validated using UV-Vis spectroscopy or gravimetric analysis.

Q. What safety precautions are required for handling this compound?

- Personal protective equipment (PPE): Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (H335 hazard) .

- Storage: Keep in airtight containers at 2–8°C, protected from light and moisture to prevent hydrate decomposition .

- Emergency protocols: For skin contact, rinse with water for 15 minutes; for ingestion, seek immediate medical attention and provide the compound’s SDS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Discrepancies may arise from hydrate stability, polymorphic forms, or impurities. Strategies include:

Q. What experimental designs optimize the coupling reaction yield for introducing the 2-amino-2-oxoethyl group?

- Catalyst screening: Test palladium or copper catalysts for Buchwald-Hartwig-type couplings, monitoring via TLC or LC-MS .

- Solvent optimization: Use DMF or acetonitrile to enhance nucleophilicity of the piperidine nitrogen .

- By-product analysis: Identify and quantify impurities (e.g., over-alkylated products) using high-resolution MS .

Q. How does stereochemistry at the piperidine ring influence biological activity in related compounds?

Studies on analogs like piperidine-2-carboxylic acid (pipecolic acid) show that the cis or trans configuration of substituents affects binding to enzymes (e.g., acetylcholinesterase) . For this compound, enantiomeric resolution (via chiral HPLC) and activity assays (e.g., IC₅₀ determinations) are recommended to correlate stereochemistry with function .

Q. What challenges arise in crystallizing the hydrate form, and how can they be mitigated?

- Hydrate stability: Crystallization in aqueous ethanol or isopropanol at 4°C slows dehydration .

- Polymorphism: Screen crystallization solvents (e.g., methanol/water vs. acetone/water) to isolate thermodynamically stable forms .

- Additives: Use seed crystals or surfactants (e.g., CTAB) to control nucleation .

Q. How can researchers assess the compound’s potential as a enzyme inhibitor or receptor modulator?

- Molecular docking: Model interactions with target proteins (e.g., acetylcholinesterase) using software like AutoDock Vina, focusing on hydrogen bonds between the amino-oxoethyl group and catalytic residues .

- In vitro assays: Measure inhibition kinetics (e.g., Lineweaver-Burk plots) and cell permeability (Caco-2 monolayer assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.